molecular formula C22H22N2O3S B2536111 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941911-76-8

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No. B2536111
CAS RN: 941911-76-8
M. Wt: 394.49
InChI Key: IFWHAMWAGSJDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.49. It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor .


Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

Scientific Research Applications

Inhibition of Protein Kinases
Isoquinolinesulfonamides, including derivatives related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, have shown potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases significantly, indicating a direct interaction with the active center of the enzyme. This inhibition mechanism offers insights into the development of new types of medicines by elucidating the physiological function of various protein kinases (Hidaka et al., 1984; Hidaka et al., 2005).

Synthesis and Structural Analysis
The synthesis and structural characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes provide insights into the chemical behavior and potential applications of such compounds in various fields. These compounds act as bidentate ligands and form complexes with Ni(II) ions, showing an octahedral environment. This structural analysis contributes to the understanding of their chemical properties and potential applications in catalysis or material science (Macías et al., 2002; Macías et al., 2003).

Anticancer and Antioxidant Properties
Naphthalene-bridged P,N-type sulfoximine ligands and their iridium complexes, related to this compound, have been synthesized and applied in the enantioselective hydrogenation of quinoline derivatives, showing up to 92% ee. This application in asymmetric synthesis highlights the potential of such compounds in pharmaceutical research, particularly in the development of drugs with improved pharmacological profiles (Lu & Bolm, 2008).

Enhanced Solubility and Optics in Molecular Complexes
Research on molecular complexes based on sulfonate–pyridinium supramolecular synthons, including structures related to this compound, has shown enhanced solubility and optical properties. These findings suggest the potential for improved formulation and detection techniques in pharmaceuticals and chemical sensors, emphasizing the significance of molecular design in developing new materials (Ahmad et al., 2020).

Future Directions

The future directions of research on this compound could involve further exploration of its potential biological activities, given its structural similarity to Cilostazol, a potent PDE3A inhibitor . Additionally, more research could be done to elucidate its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h3-7,9-11,14-15,23H,2,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHAMWAGSJDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.